molecular formula C5H5F3N2O2S B6180645 5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide CAS No. 2580224-59-3

5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide

Cat. No.: B6180645
CAS No.: 2580224-59-3
M. Wt: 214.2
InChI Key:
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Description

5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide is a compound that features a trifluoromethyl group attached to a pyrrole ring, along with a sulfonamide group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide typically involves the introduction of the trifluoromethyl group to a pyrrole precursor, followed by sulfonamide formation. One common method involves the reaction of a trifluoromethylated pyrrole with a sulfonamide reagent under suitable conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Scientific Research Applications

5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This dual functionality makes the compound a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)-1H-pyrrole-2-carboxamide
  • 5-(trifluoromethyl)-1H-pyrrole-2-thiol
  • 5-(trifluoromethyl)-1H-pyrrole-2-phosphonate

Uniqueness

Compared to similar compounds, 5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide stands out due to its unique combination of the trifluoromethyl and sulfonamide groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions with biological targets. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

2580224-59-3

Molecular Formula

C5H5F3N2O2S

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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